molecular formula C20H12N2O8 B11961050 1,4-Phenylene bis(3-nitrobenzoate)

1,4-Phenylene bis(3-nitrobenzoate)

Cat. No.: B11961050
M. Wt: 408.3 g/mol
InChI Key: RXQOXZNMKWEJLC-UHFFFAOYSA-N
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Description

1,4-Phenylene bis(3-nitrobenzoate) is an organic compound characterized by the presence of two 3-nitrobenzoate groups attached to a central 1,4-phenylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Phenylene bis(3-nitrobenzoate) typically involves the esterification of 1,4-phenylenedicarboxylic acid with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for 1,4-Phenylene bis(3-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Phenylene bis(3-nitrobenzoate) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 1,4-Phenylene bis(3-aminobenzoate)

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Phenylene bis(3-nitrobenzoate) has several applications in scientific research:

    Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 1,4-Phenylene bis(3-nitrobenzoate) largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro groups are reduced to amines through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    1,4-Phenylene bis(3-aminobenzoate): A reduced form of 1,4-Phenylene bis(3-nitrobenzoate) with amine groups instead of nitro groups.

    1,4-Phenylene bis(3-hydroxybenzoate): A derivative where the ester groups are replaced by hydroxyl groups.

Uniqueness

1,4-Phenylene bis(3-nitrobenzoate) is unique due to the presence of nitro groups, which impart specific chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C20H12N2O8

Molecular Weight

408.3 g/mol

IUPAC Name

[4-(3-nitrobenzoyl)oxyphenyl] 3-nitrobenzoate

InChI

InChI=1S/C20H12N2O8/c23-19(13-3-1-5-15(11-13)21(25)26)29-17-7-9-18(10-8-17)30-20(24)14-4-2-6-16(12-14)22(27)28/h1-12H

InChI Key

RXQOXZNMKWEJLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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